molecular formula C13H17BrClN2O4P B1604273 5-Bromo-6-chloro-3-indoxyl choline phosphate CAS No. 641571-93-9

5-Bromo-6-chloro-3-indoxyl choline phosphate

Cat. No. B1604273
CAS RN: 641571-93-9
M. Wt: 411.61 g/mol
InChI Key: NZAYYRWXAYVGMD-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-indoxyl choline phosphate is a chemiluminescent substrate used for the detection of bacterial activity . It reacts with an enzyme, luciferase, which is present in a variety of living cells . The reaction produces light . This compound is also a substrate for the enzyme alkaline phosphatase .


Synthesis Analysis

An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C13H17BrClN2O4P . Its molecular weight is 411.63 g/mol .


Chemical Reactions Analysis

This compound reacts with an enzyme, luciferase, which is present in a variety of living cells . The reaction produces light . It is also used in the detection of alkaline phosphatase activity in various biological materials .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 411.63 g/mol . The compound should be stored at <-15°C and protected from light .

Mechanism of Action

The use of synthetically modified enzyme substrates like 5-Bromo-6-chloro-3-indoxyl choline phosphate is a convenient approach to detect bacteria in a specific, economic, and rapid manner . The method is based on the use of specific enzyme substrates for a given bacterial marker enzyme, conjugated to a signalogenic moiety . Following the enzymatic reaction, the signalophor is released from the synthetic substrate, generating a specific and measurable signal .

properties

CAS RN

641571-93-9

Molecular Formula

C13H17BrClN2O4P

Molecular Weight

411.61 g/mol

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)4-5-20-22(18,19)21-13-8-16-12-7-11(15)10(14)6-9(12)13/h6-8,16H,4-5H2,1-3H3

InChI Key

NZAYYRWXAYVGMD-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC(=C(C=C21)Br)Cl

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC(=C(C=C21)Br)Cl

Origin of Product

United States

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